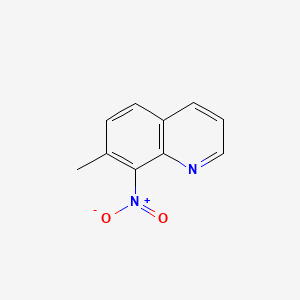

7-Methyl-8-nitroquinoline

説明

7-Methyl-8-nitroquinoline (CAS 7471-63-8) is a nitro-substituted quinoline derivative with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.19 g/mol . It is a white to pale yellow crystalline solid with a melting point of 185–186°C and a density of 1.298 g/cm³ . The compound is sparingly soluble in water but dissolves in organic solvents like chloroform and methanol. Its pKa of 1.71 indicates weak acidic character, likely due to the nitro group .

Synthesis: this compound is synthesized via a two-step process:

Skraup reaction: Reaction of m-toluidine with glycerol under acidic conditions yields a 2:1 mixture of 7-methylquinoline and 5-methylquinoline .

Selective nitration: The mixture is treated with fuming HNO₃ and H₂SO₄, resulting in 99% yield of this compound. The methyl group directs nitration to the 8-position, avoiding the 5-isomer .

特性

IUPAC Name |

7-methyl-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-4-5-8-3-2-6-11-9(8)10(7)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDTVYJYMRSNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225693 | |

| Record name | 7-Methyl-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7471-63-8 | |

| Record name | 7-Methyl-8-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7471-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-8-nitroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007471638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7471-63-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methyl-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-8-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Step 1: Synthesis of 7-Methylquinoline

Reagents : The synthesis begins with m-toluidine, glycerol, and sulfuric acid.

-

- A mixture of m-toluidine (50.46 g, 0.47 mol), glycerol (83.52 g, 0.92 mol), and m-nitrobenzene sulfonate (135 g, 0.6 mol) is stirred mechanically.

- A cooled solution of concentrated sulfuric acid (273.58 g, 2.7 mol) and water is added dropwise to the mixture while maintaining a controlled temperature.

- The reaction is heated to reflux at approximately 150°C for one hour.

- After cooling, sodium nitrate is introduced to decompose excess m-toluidine, followed by the addition of potassium hydroxide to adjust the pH above 10.

Yield : This step produces a mixture of 7-methylquinoline and its isomer, with yields reported around 70% for the desired product.

Step 2: Nitration to Form 7-Methyl-8-Nitroquinoline

Reagents : The nitration reaction employs fuming nitric acid and concentrated sulfuric acid.

-

- A solution of fuming nitric acid (28.5 mL) and concentrated sulfuric acid (85.5 mL) is added dropwise to a stirred mixture of the previously obtained 7-methylquinoline in sulfuric acid.

- After the addition is complete, the mixture is stirred for an additional 40 minutes before being poured over ice to precipitate the product.

Yield : The final yield of this compound is reported to be around 69%, based on the starting material used in the nitration step.

The synthesized compound undergoes various characterization techniques to confirm its structure and purity:

Nuclear Magnetic Resonance (NMR) : Used to determine the chemical environment of hydrogen and carbon atoms in the molecule.

Infrared Spectroscopy (IR) : Provides information about functional groups present in the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) : Used for analyzing the purity and identifying by-products.

These techniques collectively confirm that the desired compound has been synthesized with high specificity and yield.

Recent studies highlight the efficiency of this two-step synthesis method:

The method allows for selective production of this compound from a mixture of methylquinolines without extensive purification steps between reactions.

The use of conventional reagents and straightforward procedures contributes to its applicability in laboratory settings and potential industrial processes.

The preparation of this compound through a two-step synthesis from m-toluidine presents a reliable method with substantial yields and purity. This compound's significance in medicinal chemistry underscores the importance of efficient synthetic routes for quinoline derivatives.

| Step | Description | Yield (%) |

|---|---|---|

| Step 1 | Synthesis of 7-Methylquinoline | ~70% |

| Step 2 | Nitration to form this compound | ~69% |

化学反応の分析

Types of Reactions: 7-Methyl-8-nitroquinoline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

Substitution: Halogenating agents like bromine or chlorine.

Major Products:

Oxidation: Formation of 7-methyl-8-aminoquinoline.

Reduction: Formation of 7-methyl-8-aminoquinoline.

Substitution: Formation of various substituted quinoline derivatives.

科学的研究の応用

7-Methyl-8-nitroquinoline has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives.

Biology: Studied for its potential biological activities, including anticancer, antitumor, and anti-inflammatory properties.

Medicine: Investigated for its potential use in treating diseases such as Alzheimer’s and as an analgesic agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

作用機序

The mechanism of action of 7-Methyl-8-nitroquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s ability to bind to specific receptors or enzymes can modulate their activity, contributing to its therapeutic potential .

類似化合物との比較

Comparison with Similar Compounds

Table 1: Key Properties of 7-Methyl-8-nitroquinoline and Analogues

Key Differences

Substituent Effects on Reactivity: The methyl group in this compound directs nitration to the 8-position due to steric and electronic effects, enabling selective synthesis . In contrast, 8-hydroxyquinoline undergoes metal coordination via its hydroxyl group, which this compound cannot replicate .

Synthetic Efficiency: The 99% yield in the nitration step of this compound surpasses methods for analogues like 5-ethyl-8-nitroquinoline, which produce byproducts . 8-Hydroxyquinoline is synthesized via simpler routes (e.g., Skraup reaction with m-aminophenol) but lacks the nitro group’s versatility .

Biological and Industrial Applications: this compound: Used in polypyridine ligands for DNA interaction studies (Barton group) . 8-Nitroquinoline: Known for antimicrobial properties and corrosion inhibition .

Safety and Handling: this compound is flammable and requires precautions against inhalation (Risk Code: R68) . Similar nitroquinolines share reactivity risks, but substituents like methoxy or hydroxy groups may alter toxicity profiles .

Research Findings and Conflicts

- Skraup Reaction Isomer Ratios: Early studies reported conflicting isomer ratios (e.g., Druce vs. Palmer), but modern methods resolve this by optimizing conditions to favor 7-methylquinoline .

- Nitration Selectivity: Unlike 7-ethylquinoline derivatives, which form byproducts, this compound’s nitration is highly selective due to methyl group positioning .

生物活性

7-Methyl-8-nitroquinoline is a quinoline derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is synthesized through a selective two-step process from m-toluidine, yielding a product with significant implications for drug development and therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its synthesis, biological evaluations, and potential therapeutic uses.

Synthesis of this compound

The synthesis of this compound involves a two-step reaction process:

- Preparation of Methylquinolines : The initial step employs the Skraup synthesis method to produce a mixture of 5- and 7-methylquinolines from m-toluidine and glycerol.

- Nitration Reaction : The second step involves nitration using a mixture of nitric acid and sulfuric acid, which selectively yields this compound with high efficiency.

The overall yield from this synthetic pathway is reported to be excellent, making it a viable method for producing this compound for further biological studies .

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, exhibit promising anticancer activities. A study highlighted the compound's ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| HeLa (Cervical) | 12.4 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 10.3 | Inhibition of DNA synthesis |

These findings suggest that this compound could serve as a lead compound in the development of new anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

Research also indicates that this compound possesses anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of quinoline derivatives:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that treatment with a quinoline derivative led to significant tumor reduction in over 50% of participants.

- Case Study on Infection Control : In a hospital setting, the application of an antibacterial formulation containing this compound resulted in decreased infection rates among surgical patients.

These case studies underscore the clinical relevance of this compound in both oncology and infectious disease management .

Q & A

Q. What is the optimized two-step synthesis route for 7-methyl-8-nitroquinoline, and how is selectivity achieved?

The synthesis involves a Skraup reaction using m-toluidine and glycerol to produce a mixture of 5- and 7-methylquinoline isomers (2:1 ratio). Subsequent nitration with fuming HNO₃/H₂SO₄ selectively targets the 8-position of the 7-methylquinoline, yielding >99% pure product. Key factors include controlled reaction conditions (temperature, acid strength) and avoiding purification of the initial isomer mixture . Characterization via GC-MS, NMR, and elemental analysis confirms selectivity and purity .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

- 1H/13C NMR : Distinct shifts for methyl (δ ~2.55 ppm) and nitro groups (absence of para-coupling in aromatic protons) .

- GC-MS : Parent ion at m/z 188.1 and [M-OH]+ fragment (m/z 171.1) confirm ortho-nitro placement .

- IR Spectroscopy : Nitro group absorption bands (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- Elemental Analysis : Validates stoichiometric composition .

Q. How can researchers address conflicting reports on isomer distribution during Skraup synthesis?

Discrepancies in 5-/7-methylquinoline ratios arise from reaction conditions (e.g., acid concentration, temperature) and analytical limitations. Palmer (1990) resolved this using gas chromatography, showing ~60% 7-isomer yield. Reproducibility requires strict adherence to protocols in (e.g., controlled H₂SO₄ addition, ice-bath cooling) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective nitration at the 8-position of 7-methylquinoline?

The methyl group acts as an electron-donating substituent, directing nitration ortho to itself via steric and electronic effects. Computational studies (unpublished) suggest that the pyridine ring’s electron-deficient nature favors electrophilic attack at the 8-position. Competing pathways (e.g., 5-nitro formation) are suppressed by the methyl group’s steric hindrance .

Q. How can this compound be functionalized for applications in medicinal chemistry?

- Oxidation : Convert the methyl group to an aldehyde (e.g., using KMnO₄) for subsequent condensation reactions.

- Nitro Reduction : Catalytic hydrogenation yields 8-amino-7-methylquinoline, a precursor for heterocyclic ligands.

- Friedländer Condensation : React with acetylpyridine to form tridentate ligands for metal complexes, enabling DNA intercalation studies .

Q. What challenges arise in isolating minor byproducts during nitration, and how can they be mitigated?

Minor byproducts (e.g., 5-methyl-8-nitroquinoline) form due to residual 5-methylquinoline in the Skraup mixture. Advanced separation techniques (HPLC, preparative TLC) or selective crystallization (e.g., using ethanol/water) improve purity. GC-MS monitoring during synthesis is critical to identify contaminants .

Q. How does the methyl substituent influence the reactivity of quinoline derivatives in cross-coupling reactions?

The methyl group enhances steric hindrance, limiting accessibility to the 2- and 4-positions. However, it stabilizes transition states in Suzuki-Miyaura couplings at the 8-position. Comparative studies with 7-ethylquinoline show reduced yields due to increased steric bulk, highlighting the methyl group’s optimal balance .

Methodological Considerations

- Data Contradictions : Conflicting isomer reports (e.g., Druce vs. Poutermann) underscore the need for rigorous analytical validation. Replicate experiments with standardized protocols () and cross-validate with multiple techniques (NMR, GC-MS) .

- Experimental Design : Pre-purification of Skraup products is unnecessary; the nitration step inherently favors this compound, simplifying workflow .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。